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molecular formula CHNO B1193903 Cyanic acid CAS No. 420-05-3

Cyanic acid

Cat. No. B1193903
M. Wt: 43.025 g/mol
InChI Key: XLJMAIOERFSOGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06423250B1

Procedure details

under conditions sufficient to prepare the urea condensation mixture of cyanuric acid and cyamelide. The urea is first heated to produce isocyanuric acid and/or cyanic acid then reacted with urea to form biuret then further heated to form a mixture of cyanuric acid and cymelide.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2](N)=[O:3].[NH:5]1[C:12](=[O:13])[NH:11][C:9](=[O:10])[NH:8][C:6]1=[O:7].C1(OC(=N)OC(=N)O1)=N>>[NH:5]1[C:12](=[O:13])[NH:11][C:9](=[O:10])[NH:8][C:6]1=[O:7].[N:1]#[C:2][OH:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC(=O)NC1=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=N)OC(=N)OC(=N)O1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
under conditions sufficient to prepare

Outcomes

Product
Name
Type
product
Smiles
N1C(=O)NC(=O)NC1=O
Name
Type
product
Smiles
N#CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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